molecular formula C13H23BrO2Si B11833035 Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1R,2S,3S,5R)-

Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1R,2S,3S,5R)-

Cat. No.: B11833035
M. Wt: 319.31 g/mol
InChI Key: AJPGDCVHNXVKQG-LSKIRQOJSA-N
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Description

Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1R,2S,3S,5R)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its rigid framework and specific stereochemistry, which makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1R,2S,3S,5R)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a Diels-Alder reaction, followed by bromination and silylation steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1R,2S,3S,5R)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1R,2S,3S,5R)- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in the development of biologically active compounds and studying enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1R,2S,3S,5R)- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired chemical transformations or biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.0]heptan-6-one: A simpler analog without the bromine and silyl groups.

    2-Bromo-3-hydroxybicyclo[3.2.0]heptane: Similar structure but with a hydroxyl group instead of the silyl group.

    Bicyclo[3.2.0]heptan-6-one, 2-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]: Similar but with a chlorine atom instead of bromine.

Uniqueness

The uniqueness of Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1R,2S,3S,5R)- lies in its specific stereochemistry and functional groups, which confer distinct reactivity and properties. This makes it valuable for specialized applications where these characteristics are advantageous.

Properties

Molecular Formula

C13H23BrO2Si

Molecular Weight

319.31 g/mol

IUPAC Name

(1R,2S,3S,5R)-2-bromo-3-[tert-butyl(dimethyl)silyl]oxybicyclo[3.2.0]heptan-6-one

InChI

InChI=1S/C13H23BrO2Si/c1-13(2,3)17(4,5)16-11-7-8-9(12(11)14)6-10(8)15/h8-9,11-12H,6-7H2,1-5H3/t8-,9-,11+,12+/m1/s1

InChI Key

AJPGDCVHNXVKQG-LSKIRQOJSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H]2[C@H]([C@@H]1Br)CC2=O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC2C(C1Br)CC2=O

Origin of Product

United States

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